4-(Piperidin-3-yl)-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-piperidin-3-ylthiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h5-6,8H,1-4H2 |
InChI Key |
IKNXFXGSBOVSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CSN=N2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System
The construction of the 1,2,3-thiadiazole ring is a well-documented area of organic synthesis, with several established methods providing access to this valuable heterocycle.
The formation of the 1,2,3-thiadiazole ring system is primarily achieved through a few key cyclization reactions, each with distinct starting materials and mechanisms. The most prominent of these is the Hurd-Mori synthesis. wikipedia.org This reaction involves the dehydrative cyclization of hydrazones that possess an α-methylene group, typically using thionyl chloride (SOCl₂) as the reagent. nih.gov The process is versatile and widely used for preparing a variety of 1,2,3-thiadiazoles. nih.govmdpi.com
Other classical methods include the Pechmann synthesis, which involves the cycloaddition of diazoalkanes onto a C=S bond, and the Wolff cyclization of α-diazothiocarbonyl compounds. mdpi.com These methods, while effective, often require precursors that may be less stable or accessible than the hydrazones used in the Hurd-Mori reaction.
| Reaction Name | Key Precursor | Key Reagent | General Description |
|---|---|---|---|
| Hurd-Mori Synthesis | Hydrazone with an α-methylene group | Thionyl chloride (SOCl₂) | Dehydrative cyclization of the hydrazone to form the thiadiazole ring. wikipedia.orgnih.gov |
| Pechmann Synthesis | Diazoalkane and a thiocarbonyl compound | - | 1,3-dipolar cycloaddition of a diazo compound to an isothiocyanate or other C=S bond. mdpi.com |
| Wolff Cyclization | α-Diazothiocarbonyl compound | - | Heterocyclization of an α-diazo thiocarbonyl-containing compound. mdpi.com |
There is no direct, one-step method for coupling a piperidine (B6355638) ring to a pre-formed thiadiazole at the 4-position. Instead, the synthesis of 4-(Piperidin-3-yl)-1,2,3-thiadiazole is logically approached by constructing the thiadiazole ring onto a pre-existing piperidine framework.
A plausible synthetic route begins with a protected form of 3-piperidone. nih.govgoogle.com The nitrogen of the piperidine ring must be protected, typically with a group like tert-butoxycarbonyl (Boc), to prevent unwanted side reactions and to influence the outcome of the cyclization step. nih.gov The protected 3-piperidone can then be reacted with a hydrazine (B178648) derivative, such as semicarbazide, to form the corresponding hydrazone. This intermediate contains the necessary α-methylene group adjacent to the C=N bond. In the final key step, this piperidine-based hydrazone is subjected to the Hurd-Mori reaction conditions, using thionyl chloride to effect the cyclization and formation of the 1,2,3-thiadiazole ring fused at the 3-position of the piperidine scaffold. The success of this cyclization can be highly dependent on the nature of the N-protecting group, with electron-withdrawing groups often giving superior yields. nih.gov
Advanced Synthetic Strategies for Complex Thiadiazole Architectures
Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency and complexity of thiadiazole synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiadiazole chemistry, microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. For instance, multi-step syntheses of 1,2,4-triazole (B32235) derivatives containing 1,2,3-thiadiazole moieties have been successfully carried out under microwave conditions, with reaction times as short as 15 minutes. This green chemistry approach offers significant advantages in terms of energy efficiency and throughput.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Yields | Variable, often moderate | Often improved yields |
| Side Products | More prevalent due to prolonged heating | Reduced formation of unwanted side products |
| Energy Efficiency | Lower | Higher, due to targeted heating |
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. The Ugi four-component reaction (U-4CR) is a prominent example that has been applied to the synthesis of thiadiazole derivatives. nih.govmdpi.com
A typical Ugi reaction for this purpose might involve an amine, an aldehyde, an isocyanide, and a fourth component containing a thiadiazole acid or amine. This one-pot methodology allows for the rapid assembly of complex molecular scaffolds, making it a valuable strategy for creating libraries of substituted thiadiazoles for biological screening. nih.gov
Derivatization and Functionalization Strategies of the this compound Core
Once the core this compound structure is assembled, it can be further modified to explore structure-activity relationships. Functionalization can be targeted at either the piperidine ring or the thiadiazole ring.
The secondary amine of the piperidine moiety is a prime site for derivatization. Standard N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. researchgate.net Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce a variety of amide functionalities. researchgate.net These reactions are generally high-yielding and provide straightforward access to a wide range of derivatives.
Functionalization of the 1,2,3-thiadiazole ring itself is more complex. The C5 position is a potential site for modification, often influenced by the substituents present. rsc.org For example, if the thiadiazole is synthesized with a C5-ester group, this handle can be used for further transformations. Alternatively, derivatization can occur on the substituent at the C4 position. For instance, a 4-formyl-1,2,3-thiadiazole can undergo Knoevenagel condensation to form 4-vinyl derivatives, demonstrating how the side chain attached to the core can be elaborated. uow.edu.au
Chemical Reactivity of the 1,2,3-Thiadiazole Ring System
The 1,2,3-thiadiazole ring is an interesting heterocyclic system with a unique reactivity profile, largely influenced by the presence of three adjacent heteroatoms. Its stability and susceptibility to various reactions are key to the structural modification of "this compound."
One of the most notable reactions of 1,2,3-thiadiazoles is their base-induced ring cleavage. researchgate.net When treated with a strong base, such as an organolithium reagent or potassium t-butoxide, the thiadiazole ring can open with the extrusion of molecular nitrogen to form a highly reactive alkynethiolate intermediate. This intermediate can then be trapped with various electrophiles to yield a range of acyclic sulfur-containing compounds. The substituent at the C4 position of the thiadiazole ring can influence the conditions required for this transformation and the stability of the resulting intermediate.
The 1,2,3-thiadiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, the nitrogen atoms themselves can be susceptible to electrophilic attack, such as quaternization. Nucleophilic attack is more common at the carbon atoms of the ring, particularly at the C5 position, especially if a suitable leaving group is present.
Thermal and photochemical reactions of 1,2,3-thiadiazoles can also lead to ring fragmentation. These reactions often proceed via the loss of nitrogen gas to generate a transient thioketene (B13734457) intermediate, which can then undergo various subsequent reactions, including cycloadditions or rearrangements.
| Reaction Type | Reagents and Conditions | Products | Key Features |
| Base-Induced Ring Cleavage | Strong base (e.g., n-BuLi, KOtBu) | Alkynethiolate intermediate | Extrusion of N2; intermediate can be trapped by electrophiles. researchgate.net |
| Electrophilic Attack | Alkylating agents | N-alkylated thiadiazolium salts | Occurs on the ring nitrogen atoms. |
| Nucleophilic Substitution | Nucleophiles | Substituted 1,2,3-thiadiazoles | More facile at the C5 position, especially with a good leaving group. |
| Thermal/Photochemical Decomposition | Heat or UV light | Thioketene intermediates | Loss of N2; intermediates can undergo further reactions. |
Modifications at the Piperidine Moiety for Structural Diversification
The piperidine ring in "this compound" offers numerous opportunities for structural diversification. These modifications can be broadly categorized into reactions at the nitrogen atom and functionalization of the carbon skeleton of the ring.
N-Functionalization:
The secondary amine of the piperidine moiety is a key site for derivatization. Standard organic transformations can be readily applied to introduce a wide variety of substituents at the nitrogen atom.
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce various alkyl groups. Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated derivatives.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding N-acylpiperidines.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylpiperidines.
C-H Functionalization of the Piperidine Ring:
Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, providing powerful tools for modifying the carbon framework of the piperidine ring. researchgate.netnih.govescholarship.orgacs.orgresearchgate.netnih.govacs.orgmdpi.com These methods can offer high levels of regio- and stereoselectivity.
α-C-H Functionalization (C2 and C6): The positions adjacent to the nitrogen atom are activated towards deprotonation and subsequent reaction with electrophiles. Photoredox catalysis has emerged as a powerful tool for the α-C-H arylation of piperidines. escholarship.orgacs.org
β-C-H Functionalization (C3 and C5): Functionalization at the C3 position, as is present in the parent molecule, can be more challenging due to the lack of electronic activation from the nitrogen atom. However, directed metalation strategies or radical-based approaches can be employed.
γ-C-H Functionalization (C4): The C4 position can also be functionalized using various modern synthetic methods, often guided by the steric and electronic properties of the substrate and catalyst. nih.govnih.gov
The choice of the N-protecting group can play a crucial role in directing the site-selectivity of C-H functionalization reactions. nih.govnih.gov
| Modification Type | Reaction | Reagents and Conditions | Resulting Structure |
| N-Functionalization | N-Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent | N-Alkyl-4-(piperidin-3-yl)-1,2,3-thiadiazole |
| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-4-(piperidin-3-yl)-1,2,3-thiadiazole | |
| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N-Aryl-4-(piperidin-3-yl)-1,2,3-thiadiazole | |
| C-H Functionalization | α-C-H Arylation | Aryl halide, photoredox catalyst, light | 4-(2-Aryl-piperidin-3-yl)-1,2,3-thiadiazole |
| C-H Functionalization | Metal catalyst (e.g., Rh, Pd), directing group | Variously substituted piperidine ring |
Iii. Structure Activity Relationship Sar and Structural Design Principles
Theoretical Frameworks of SAR for Thiadiazole Derivatives
The 1,2,3-thiadiazole (B1210528) ring is a significant heterocyclic scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. mdpi.com SAR studies for this class of compounds often focus on the electronic and steric properties of substituents at the 4- and 5-positions of the thiadiazole ring.
The biological activity of 1,2,3-thiadiazole derivatives is greatly influenced by the nature of the groups attached to the heterocyclic core. For instance, in a series of 1,2,3-thiadiazole benzylamides identified as necroptosis inhibitors, SAR studies revealed that small cyclic alkyl groups at the 4-position and specific dihalobenzylamides at the 5-position were optimal for activity. nih.gov This highlights the importance of substituent size, shape, and electronic nature in dictating the interaction with biological targets.
Furthermore, SAR studies on various thiadiazole-containing compounds have demonstrated that:
The introduction of a nitro group onto an attached phenyl ring can significantly enhance antiviral efficacy. mdpi.com
Substituents on a phenyl ring attached to the thiadiazole core can modulate activity, with the position of the substituent (ortho, meta, or para) being critical. It has been observed that para-substituted compounds may exhibit greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com
The nature of halogen substituents can also fine-tune antiviral potential, with an observed decreasing order of activity of 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂ on a linked phenyl ring. mdpi.com
These frameworks suggest that for 4-(Piperidin-3-yl)-1,2,3-thiadiazole, modifications to both the piperidine (B6355638) ring (as a substituent at the 4-position) and any potential substituent at the 5-position of the thiadiazole ring would be critical for modulating its biological profile.
Conformational Analysis of the Piperidine Moiety in Relation to the Thiadiazole Ring
The piperidine ring, a prevalent scaffold in bioactive compounds, typically adopts a chair conformation to minimize steric and torsional strain. westernsydney.edu.au The orientation of the substituent at the 3-position—in this case, the 1,2,3-thiadiazole ring—can be either axial or equatorial. The preferred conformation is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. d-nb.infonih.gov
For substituted piperidines, the conformational free energies are nearly identical to analogous cyclohexanes when the substituents are non-polar (e.g., methyl, phenyl). nih.gov However, the introduction of polar substituents can lead to significant changes. In piperidinium salts (the protonated form, which is relevant under physiological conditions), polar substituents at the 4-position lead to a notable stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, such as with fluorine, hydroxyl, or bromine, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov
In the context of this compound, the thiadiazole ring is a polar, heterocyclic substituent. Its orientation relative to the piperidine ring will be influenced by:
Steric Bulk : The thiadiazole ring will generally favor the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring.
Electrostatic Interactions : The nitrogen atoms in both the piperidine and thiadiazole rings, along with the sulfur atom, create a specific electronic environment. Interactions between the lone pairs of the piperidine nitrogen and the dipole moment of the thiadiazole ring can influence conformational preference. nih.gov
Solvation Effects : The polarity of the solvent can play a major role in stabilizing one conformer over another. Increasing solvent polarity has been shown to invert the conformational behavior of some fluorinated piperidines, favoring the axial conformation. d-nb.info
Computational studies and NMR analysis are crucial tools for determining the precise conformational equilibrium of this compound. nih.govresearchgate.net Understanding this equilibrium is vital, as the three-dimensional shape of the molecule is a key determinant of its ability to bind to a biological target.
Impact of Substituent Effects on Potential Molecular Interactions
Substituents on either the thiadiazole or piperidine ring of the core molecule can dramatically alter its physicochemical properties and, consequently, its potential molecular interactions. These interactions include hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions.
The 1,2,3-thiadiazole ring itself is capable of acting as a hydrogen bond acceptor through its nitrogen atoms. nih.gov The piperidine nitrogen, especially in its unprotonated state, can also act as a hydrogen bond acceptor, while in its protonated (piperidinium) form, the N-H group is a strong hydrogen bond donor.
The impact of various substituents can be summarized as follows:
| Ring Position | Substituent Type | Potential Impact on Molecular Interactions | Reference |
| Thiadiazole (C5) | Electron-withdrawing groups (e.g., -NO₂) | Can enhance dipole moment, potentially strengthening dipole-dipole interactions. May alter the hydrogen bond accepting capacity of the ring nitrogens. | mdpi.com |
| Thiadiazole (C5) | Halogens (e.g., -Cl, -Br) | Can participate in halogen bonding and alter the lipophilicity of the molecule, affecting hydrophobic interactions. | mdpi.com |
| Piperidine (N1) | Alkyl groups | Increases lipophilicity and steric bulk, which can enhance hydrophobic interactions but may also hinder binding through steric clashes. | nih.gov |
| Piperidine (N1) | Acyl groups | Introduces a hydrogen bond acceptor (carbonyl oxygen) and can influence the basicity of the piperidine nitrogen. | nih.gov |
| Piperidine (other C) | Polar groups (e.g., -OH, -F) | Can introduce new hydrogen bond donor/acceptor sites and significantly alter the molecule's polarity and conformational preferences. | nih.gov |
The strategic placement of substituents is a cornerstone of rational drug design. For example, adding a methoxy group to a phenyl ring attached to a thiadiazole core has been shown to increase binding affinity for adenosine (B11128) A₃ receptors, likely through hydrophobic interactions. nih.gov Similarly, replacing an amide functional group with a bioisosteric 1,3,4-oxadiazole has led to improved potency in GPR88 agonists. nih.gov These principles are directly applicable to the design of novel analogs of this compound.
Bioisosteric Replacements in 1,2,3-Thiadiazole Scaffolds
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.com The 1,2,3-thiadiazole ring itself can be considered a bioisostere for other chemical moieties, and it can also be replaced by other groups to modulate a molecule's properties.
Heterocyclic rings are often used as bioisosteres for common functional groups like amides and carboxylic acids. For example, 1,2,3-triazoles are well-documented nonclassical bioisosteres of amide bonds. nih.govunimore.it Depending on the substitution pattern, a 1,4-disubstituted 1,2,3-triazole can effectively mimic a trans-amide bond, offering advantages such as metabolic stability and the ability to form various non-covalent interactions. nih.gov Given the structural and electronic similarities between thiadiazoles and triazoles, the 1,2,3-thiadiazole ring could also be explored as an amide mimetic.
Conversely, the 1,2,3-thiadiazole scaffold can be replaced by other heterocycles to fine-tune activity, selectivity, or pharmacokinetic properties. A study on necroptosis inhibitors showed that replacing the mdpi.comnih.govmdpi.comthiadiazole with various thiophene derivatives was tolerated, although it resulted in some loss of potency. nih.gov This indicates that while the core scaffold is important, bioisosteric replacements are a viable strategy for optimization.
Common bioisosteric replacements relevant to the this compound scaffold are presented below.
| Original Group/Scaffold | Potential Bioisostere(s) | Rationale for Replacement | Reference |
| 1,2,3-Thiadiazole Ring | 1,2,3-Triazole, 1,3,4-Oxadiazole, Thiophene, Pyrazole | Modulate electronic properties, metabolic stability, hydrogen bonding capacity, and vector of substituents. | nih.govnih.govmdpi.com |
| Phenyl Ring | Pyridyl, Thienyl | Introduce hydrogen bond acceptors (pyridine nitrogen), alter polarity, and modify metabolic profile. | cambridgemedchemconsulting.com |
| Amide Linker | 1,2,3-Triazole, 1,3,4-Oxadiazole | Improve metabolic stability against enzymatic cleavage while maintaining key steric and electronic features. | nih.govunimore.it |
| Carboxylic Acid | Tetrazole, Hydroxytriazole | Mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid with potentially improved oral bioavailability and cell permeability. | nih.govresearchgate.net |
The application of these bioisosteric principles allows medicinal chemists to systematically modify the this compound structure to enhance desired properties while minimizing undesirable ones.
Iv. Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 4-(Piperidin-3-yl)-1,2,3-thiadiazole. universci.comekb.eg These methods provide detailed information on molecular orbitals, charge distribution, and reactivity indices.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rdd.edu.iqacs.org For thiadiazole derivatives, DFT calculations have shown that the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents. rdd.edu.iq For instance, studies on related 1,3,4-thiadiazole (B1197879) derivatives revealed that electron-donating or withdrawing groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. rdd.edu.iq
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For thiadiazole-containing compounds, the nitrogen atoms of the thiadiazole ring are often identified as nucleophilic centers, making them key sites for hydrogen bonding and interactions with biological targets. universci.com Global reactivity descriptors such as electronegativity, chemical hardness, and softness, which are calculated from HOMO and LUMO energies, further quantify the molecule's reactive nature. irjweb.com
Note: Data is illustrative for a generic thiadiazole derivative based on typical computational study findings.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. While specific docking studies for this compound are not extensively documented, research on analogous thiadiazole and piperidine-containing compounds provides valuable insights into their potential interactions. mdpi.com
Thiadiazole derivatives have been docked against a wide array of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and neurological disorders. jpsionline.commdpi.comnih.gov For example, various 1,3,4-thiadiazole derivatives have been evaluated as inhibitors of targets like dihydrofolate reductase (DHFR) researchgate.net, epidermal growth factor receptor (EGFR) mdpi.com, and various microbial enzymes. jpsionline.com
These studies typically reveal that the thiadiazole ring participates in crucial interactions within the protein's active site. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can engage in hydrophobic or other non-covalent interactions. The piperidine (B6355638) ring, with its flexible conformation, allows the molecule to adapt to the topology of the binding pocket, while its nitrogen atom can form key hydrogen bonds or salt bridges, particularly when protonated. nih.gov The binding affinity is quantified by a docking score, with more negative values indicating a more favorable interaction. jpsionline.comnih.gov
Table 2: Examples of Molecular Docking Studies on Thiadiazole Analogs
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| Imidazo[2,1-b] nih.govnih.govtandfonline.comthiadiazoles | Glypican-3 (GPC-3) | -10.30 | Hydrogen bonding, pi-stacking |
| Imidazo[2,1-b] nih.govnih.govtandfonline.comthiadiazoles | HIV-1 Protease | -11.7 | Hydrogen bonding |
| 1,3,4-Thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) | -8.5 to -9.5 | Hydrogen bond with Ser59, arene-arene with Phe31 |
| Pyridine-Thiadiazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | -7.5 to -8.9 | Hydrogen bonding, hydrophobic interactions |
Note: The table presents findings from various studies on derivatives to illustrate potential interactions. mdpi.comnih.govresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. benthamdirect.comnih.gov MD simulations are crucial for validating docking poses and understanding the conformational changes that both the ligand and protein may undergo upon binding. nih.govdntb.gov.ua
For piperidine-based compounds, MD simulations have been used to confirm the stability of their binding modes within target proteins like the sigma-1 receptor (S1R). nih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD plot over time suggests that the ligand remains securely in the binding pocket and that the protein structure is not significantly perturbed. nih.govresearchgate.net
MD simulations also allow for a more detailed analysis of the interactions, calculating the frequency and duration of hydrogen bonds and other non-covalent contacts. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.net Such studies on related heterocyclic compounds have confirmed that stable hydrogen bonds and hydrophobic interactions are key to maintaining the integrity of the ligand-protein complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization. ymerdigital.com
For thiadiazole and piperidine derivatives, various 2D and 3D-QSAR studies have been conducted. nih.govbenthamdirect.comnih.gov These models are built using a "training set" of compounds with known activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP, molecular weight, polar surface area) or structural features (e.g., topological indices, steric and electrostatic fields), are calculated for each compound. ymerdigital.comresearchgate.net
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build an equation that links these descriptors to the observed activity. ymerdigital.comresearchgate.net For instance, a QSAR study on 1,3,4-thiadiazole derivatives identified steric and electrostatic properties as key determinants of their anticonvulsant activity. nih.gov Similarly, models for piperidine derivatives have successfully predicted their inhibitory activity against targets like HIV-1 reverse transcriptase and protein kinase B. benthamdirect.comresearchgate.net The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and reliability. nih.govtandfonline.com
In Silico Prediction of Molecular Properties and Ligand Efficiency
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. In silico tools are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles and minimizing late-stage failures. rjptonline.orgnih.govnih.gov
For thiadiazole derivatives, computational models have been used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. rjptonline.orgnih.gov A common first-pass filter is Lipinski's "Rule of Five," which outlines molecular properties (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) often associated with good oral absorption. Many studies on thiadiazole-based compounds have shown that they possess acceptable ADMET profiles and comply with these rules, suggesting their potential as orally bioavailable drugs. nih.govnih.gov
Ligand efficiency (LE) is another critical metric used to guide lead optimization. It normalizes the binding affinity of a compound by its size (typically the number of non-hydrogen atoms), providing a measure of how efficiently a molecule binds to its target. wikipedia.orgresearchgate.net The formula is often expressed as: LE = (1.37 * pIC50) / N where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy atoms. wikipedia.org By prioritizing compounds with higher LE values, researchers can focus on developing potent leads without excessively increasing molecular size, which can negatively impact pharmacokinetic properties. researchgate.netnih.gov Other related metrics like the Binding Efficiency Index (BEI) and Ligand Lipophilicity Efficiency (LLE) further refine this analysis by considering molecular weight and lipophilicity. researchgate.netagricarehub.com
Table 3: Predicted Drug-Likeness and Efficiency Metrics for a Hypothetical Compound
| Property / Metric | Predicted Value | Guideline |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule |
| LogP | < 5 | Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |
| Ligand Efficiency (LE) | > 0.3 | Desirable for leads |
| Ligand Lipophilicity Efficiency (LLE) | > 3 | Desirable for leads |
Note: This table provides general guidelines for drug-likeness and ligand efficiency. researchgate.net
V. Exploration of Biological Activities and Underlying Molecular Mechanisms
Target Identification and Engagement Strategies for Thiadiazole Derivatives
The biological effects of thiadiazole derivatives are a direct consequence of their interaction with specific molecular targets within the cell. The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and engage with a diverse range of biological macromolecules. nih.gov Identification of these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.
A broad spectrum of molecular targets has been identified for various thiadiazole derivatives, encompassing enzymes, receptors, and structural proteins. nih.govresearchgate.net Engagement strategies often involve synthetic modification of the thiadiazole core and its substituents to optimize binding affinity and selectivity for a particular target. These strategies leverage structure-activity relationship (SAR) studies to fine-tune the physicochemical properties of the molecule for enhanced interaction with the target's binding site. researchgate.net
Key molecular targets identified for thiadiazole derivatives are summarized in the table below.
| Target Class | Specific Examples | Reference(s) |
| Enzymes | Carbonic Anhydrases (CA), Protein Kinases (e.g., Abl, VEGFR-2), Inosine Monophosphate Dehydrogenase (IMPDH), Histone Deacetylase (HDAC), Topoisomerase II, α-Glucosidase | nih.govresearchgate.netacs.org |
| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | nih.govmdpi.com |
| Structural Proteins | Tubulin | nih.gov |
| Receptors | Adenosine (B11128) Receptors (A₁, A₃), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Mechanistic Investigations at the Molecular and Cellular Level for Related Thiadiazoles
Understanding the biological activity of thiadiazole derivatives requires investigation into their mechanisms of action at both the molecular and cellular levels. These compounds can modulate biological processes through various mechanisms, including direct enzyme inhibition, receptor antagonism or agonism, and interference with intracellular signaling cascades. nih.govnih.govnih.gov
A prominent mechanism of action for many thiadiazole derivatives is the inhibition of enzyme activity. iscience.in The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is a key structural feature in several known enzyme inhibitors. acs.orgrsc.org
Carbonic Anhydrase Inhibition: Thiadiazole derivatives, especially those bearing a sulfonamide group, are well-documented inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes. nih.govnih.gov Marketed drugs like acetazolamide (B1664987) and methazolamide (B1676374) feature a 1,3,4-thiadiazole ring and function as CA inhibitors. acs.orgrsc.org These compounds target various CA isozymes, including the cytosolic hCA I and II and the tumor-associated hCA IX. nih.gov The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, displacing the catalytic water molecule. nih.gov Studies on 1,3,4-thiadiazole-thiols have shown that while the thiol moiety is a less effective zinc-binding group than the sulfonamide for CA II and CA IX inhibition, certain derivatives can achieve high, isozyme-specific inhibition, such as for hCA I. nih.gov
Other Enzyme Targets: Beyond carbonic anhydrases, thiadiazole derivatives have been shown to inhibit a range of other enzymes critical to cellular function and disease progression.
| Enzyme Target | Type of Thiadiazole Derivative | Observed Effect | Reference(s) |
| α-Glucosidase | 1,3,4-Thiadiazole-bearing Schiff bases | Potent inhibition, suggesting potential for diabetes treatment. | acs.org |
| Protein Kinases | Various 1,3,4-Thiadiazole derivatives | Inhibition of kinases like TGF-β, EGFR, and VEGFR-2, which are crucial for cancer cell signaling. | nih.goviscience.in |
| Inosine Monophosphate Dehydrogenase (IMPDH) | 2-amino-1,3,4-thiadiazole (ATDA) | Potent inhibition, leading to the suppression of guanosine (B1672433) monophosphate synthesis. | nih.gov |
| Heat Shock Protein 90 (Hsp90) | 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Strong binding and inhibition of chaperone activity, leading to degradation of oncoproteins. | nih.govmdpi.com |
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Thiadiazole derivatives can also exert their biological effects by binding to and modulating the function of cell surface and intracellular receptors. This interaction can either block (antagonize) or mimic (agonize) the action of the natural ligand.
Adenosine Receptors: Certain 1,2,4-thiadiazole (B1232254) derivatives have been developed as potent and selective antagonists for adenosine receptors. nih.gov For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide was identified as a potent antagonist for the adenosine A₁ receptor, while the 4-methoxybenzamide (B147235) analog showed high affinity for the A₃ receptor. nih.gov Structure-activity relationship studies suggest that a region of high electron density between the thiadiazole ring and an adjacent phenyl or pyridyl ring is crucial for this receptor interaction. nih.gov
VEGFR-2 Modulation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth. nih.gov Novel 2,3-dihydro-1,3,4-thiadiazole derivatives have been designed as VEGFR-2 inhibitors. The design strategy utilizes the thiadiazole moiety to occupy the hinge region of the receptor's ATP-binding site, while other parts of the molecule form interactions with the DFG domain and hydrophobic regions. nih.gov
By inhibiting key enzymes or modulating receptors, thiadiazole derivatives can profoundly impact downstream intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Several studies have demonstrated that 1,3,4-thiadiazole compounds can interfere with critical cancer-related signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. nih.govbepls.com For instance, fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been shown to inhibit the phosphorylation of Akt at Ser-473 in a time- and concentration-dependent manner. nih.gov Molecular modeling suggests these compounds bind to the ATP-binding site of Akt1 and Akt2, thereby blocking its activation and downstream signaling. nih.gov
Furthermore, some thiadiazole derivatives can induce apoptosis (programmed cell death) in cancer cells. This can be achieved by promoting the production of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic cascades. nih.gov In silico studies have also pointed to a multitarget mechanism for certain derivatives, involving the activation of pro-apoptotic proteins like BAX and caspases 3 and 8. mdpi.com
Role of the Piperidine (B6355638) Ring in Modulating Target Specificity and Affinity
The piperidine ring is a six-membered nitrogen-containing heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in pharmaceuticals and natural alkaloids. researchgate.netresearchgate.netontosight.ai The inclusion of a piperidine moiety, as in 4-(Piperidin-3-yl)-1,2,3-thiadiazole, is a deliberate design choice intended to modulate the compound's pharmacological properties. thieme-connect.com
The piperidine ring contributes to a molecule's biological activity in several key ways:
Modulating Physicochemical Properties: The piperidine ring can influence a compound's solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile. thieme-connect.com
Enhancing Target Binding and Affinity: The nitrogen atom in the piperidine ring can act as a proton acceptor for hydrogen bonds or, when protonated, as a hydrogen bond donor and can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket. nih.gov The ring's saturated, non-aromatic nature provides a three-dimensional scaffold that can be functionalized to optimize hydrophobic and van der Waals interactions with the target. acs.org
Improving Selectivity: The conformational flexibility of the piperidine ring allows it to adopt different chair and boat conformations, enabling it to fit optimally into specific binding sites. researchgate.net This adaptability can be harnessed to achieve selectivity for a particular enzyme isoform or receptor subtype over others.
Serving as a Versatile Scaffold: The piperidine core allows for substitution at various positions, enabling systematic exploration of structure-activity relationships (SAR). acs.orgnih.gov For example, studies on piperidine-based farnesyltransferase inhibitors showed that substituents at all four positions of the piperidine core played an important role in inhibitory potency. acs.org
| Contribution of Piperidine Ring | Specific Effect | Reference(s) |
| Target Interaction | The basic nitrogen atom acts as a key interaction point (positive ionizable functionality). | nih.gov |
| Structural Scaffold | Provides a 3D framework for orienting other functional groups for optimal binding. | acs.org |
| Physicochemical Modulation | Influences properties like solubility and lipophilicity, affecting pharmacokinetics. | thieme-connect.com |
| Selectivity | Conformational flexibility allows for selective fitting into specific target binding sites. | researchgate.net |
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In essence, the piperidine ring is not merely a passive linker but an active pharmacophoric element that can significantly influence a compound's affinity for its molecular target and its specificity of action. ontosight.aiacs.org
Vi. Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(Piperidin-3-yl)-1,2,3-thiadiazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments would be employed for complete assignment. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for the piperidine (B6355638) and thiadiazole ring protons. The lone proton on the 1,2,3-thiadiazole (B1210528) ring (H-5) is expected to appear as a singlet in the aromatic region. The protons on the piperidine ring would present a more complex pattern due to its non-planar chair conformation and the presence of axial and equatorial positions. optica.orgrsc.org The methine proton at the C-3 position, which links the two ring systems, would likely appear as a multiplet. The remaining methylene (B1212753) protons of the piperidine ring (at C-2, C-4, C-5, and C-6) would resonate in the aliphatic region, with their chemical shifts and coupling patterns providing information about their relative stereochemistry. rsc.org The N-H proton of the piperidine ring would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The two carbon atoms of the 1,2,3-thiadiazole ring are expected to have characteristic chemical shifts in the downfield region (typically 130-160 ppm). nih.gov The six carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum. The chemical shift of the C-3 carbon would be indicative of its substitution by the thiadiazole ring.
2D NMR Techniques: Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton and carbon signals and to establish connectivity between the piperidine and thiadiazole moieties. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structural motifs. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiadiazole C-4 | - | ~155-165 |
| Thiadiazole C-5 | Singlet, ~8.5-9.5 | ~130-140 |
| Piperidine C-2 | Multiplet, ~2.8-3.4 (eq), ~2.4-2.9 (ax) | ~45-50 |
| Piperidine C-3 | Multiplet, ~3.0-3.6 | ~35-45 |
| Piperidine C-4 | Multiplet, ~1.8-2.2 (eq), ~1.4-1.8 (ax) | ~25-35 |
| Piperidine C-5 | Multiplet, ~1.7-2.1 (eq), ~1.3-1.7 (ax) | ~20-30 |
| Piperidine C-6 | Multiplet, ~2.7-3.2 (eq), ~2.3-2.8 (ax) | ~40-45 |
| Piperidine N-H | Broad Singlet, ~1.5-3.0 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental formula.
The electron impact (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (or [M+H]⁺ in the case of ESI). A characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives is the loss of a neutral molecule of nitrogen (N₂), which corresponds to a loss of 28 Da from the molecular ion. rsc.org Subsequent fragmentation would likely involve the cleavage of the piperidine ring. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: Based on characteristic fragmentation of 1,2,3-thiadiazoles and piperidines.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 170.08 | Molecular ion (protonated) |
| [M-N₂+H]⁺ | 142.07 | Loss of N₂ from the molecular ion |
| Further Fragments | Various | Fragments resulting from piperidine ring cleavage |
Chromatographic Separation and Purification Techniques in Synthetic Research
The isolation and purification of this compound from a reaction mixture is a critical step to ensure high purity for subsequent analysis and use. Chromatographic techniques are the primary methods employed for this purpose. rsc.org
Column Chromatography: This is the most common technique for purification on a preparative scale. Silica gel is typically used as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane, would be used to elute the compound from the column, separating it from starting materials and byproducts. rsc.org Due to the basic nature of the piperidine nitrogen, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to prevent peak tailing and improve separation.
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity assessment and preparative purification.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). researchgate.net An acid additive like formic acid or trifluoroacetic acid is often included in the mobile phase to protonate the basic nitrogen of the piperidine ring, ensuring sharp, symmetrical peaks. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. researchgate.net
Table 3: Summary of Chromatographic Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol (+/- Triethylamine) | Preparative scale purification |
| Reversed-Phase HPLC | C18-silica | Acetonitrile/Water (+/- Formic Acid or TFA) | Analytical purity and preparative purification |
| HILIC | Unmodified Silica, Amide, or Diol | Acetonitrile/Aqueous Buffer | Purification of highly polar compounds |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state. mdpi.com This technique yields a three-dimensional model of the molecule, confirming its constitution and configuration and providing accurate data on bond lengths, bond angles, and torsional angles. nih.gov
For this compound, a successful crystallographic analysis would:
Unambiguously confirm the connectivity between the piperidine and thiadiazole rings at the C-3 and C-4 positions, respectively.
Determine the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. researchgate.net
Provide precise measurements of the bond lengths and angles within the planar 1,2,3-thiadiazole ring. nih.gov
Reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing.
Table 4: Representative Crystallographic Parameters for Heterocyclic Compounds Note: These values are illustrative, based on data from structurally related piperidine and thiadiazole derivatives, as a crystal structure for the target compound is not publicly available.
| Parameter | Expected/Representative Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| C-S Bond Length (Thiadiazole) | ~1.70 - 1.75 Å |
| N-N Bond Length (Thiadiazole) | ~1.28 - 1.32 Å |
| C-N Bond Angle (Piperidine) | ~109° - 112° |
| Piperidine Ring Conformation | Chair |
Vii. Future Perspectives and Research Directions
Development of Novel Synthetic Routes for Advanced Analogues
The initial synthesis of "4-(Piperidin-3-yl)-1,2,3-thiadiazole" would likely serve as a foundational step for the development of more complex and potentially more potent analogues. Future research will likely focus on creating a library of related compounds to establish a robust Structure-Activity Relationship (SAR). Key areas for synthetic exploration may include:
Modification of the Piperidine (B6355638) Ring: Introduction of substituents at various positions of the piperidine ring could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Derivatization of the Thiadiazole Ring: While the 1,2,3-thiadiazole (B1210528) ring is unsubstituted in the parent molecule, future synthetic efforts could explore the addition of functional groups to modulate its electronic properties and interaction with biological targets.
Stereoselective Synthesis: As the piperidine ring at the 3-position is a chiral center, the development of stereoselective synthetic routes will be crucial to isolate and evaluate the biological activity of individual enantiomers.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Outcome |
| N-alkylation/N-arylation of the piperidine nitrogen | Modulation of solubility, lipophilicity, and target engagement. |
| Substitution at the piperidine ring | Introduction of additional pharmacophoric features and steric bulk. |
| Functionalization of the 1,2,3-thiadiazole ring | Alteration of electronic properties and metabolic stability. |
| Asymmetric synthesis | Isolation of enantiomerically pure compounds for stereospecific biological evaluation. |
Integration with Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
The structural components of "this compound" make it an interesting candidate for both Fragment-Based Drug Discovery (FBDD) and scaffold hopping approaches.
In an FBDD context, the piperidin-3-yl or the 1,2,3-thiadiazole moieties could be considered as starting fragments for screening against a variety of biological targets. If either fragment shows even weak binding to a target, this information can be used to guide the design of more potent compounds by growing the fragment or linking it with other fragments.
Scaffold hopping is another powerful strategy where the core structure of a known active compound is replaced by a different scaffold to improve properties such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. "this compound" could serve as a novel scaffold to replace existing cores in known drug classes, potentially leading to new intellectual property and improved therapeutic agents. For instance, if a known drug contains a piperidine ring, the 1,2,3-thiadiazole moiety could be introduced to explore new chemical space and interactions with the target protein.
Advanced Mechanistic Elucidation of Biological Pathways and Target Networks
A critical area of future research will be to identify the biological targets of "this compound" and to elucidate the molecular mechanisms through which it exerts its effects. A multi-pronged approach will be necessary, including:
High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, to identify initial hits.
Phenotypic Screening: Assessing the compound's effect on cellular models of disease to understand its functional consequences.
Omics Technologies: Utilizing genomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound, which can provide clues about its mechanism of action and target pathways.
Computational Modeling: Employing molecular docking and simulation techniques to predict potential binding partners and to visualize interactions at the atomic level.
Once a primary target is identified, further studies will be required to validate the interaction and to understand its downstream effects on cellular signaling networks.
Design of Targeted Probes for Specific Biological Systems and Processes
Should "this compound" or its analogues demonstrate a specific and potent interaction with a biological target, they could be further developed into chemical probes. These probes are invaluable tools for studying the function of proteins and other biomolecules in their native cellular environment. The development of such probes would involve:
Attachment of Reporter Tags: Modifying the lead compound to include fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups.
Optimization for Selectivity and Potency: Ensuring that the addition of the tag does not significantly disrupt the compound's binding to its target.
Application in Biological Assays: Using the probes in techniques such as fluorescence microscopy, flow cytometry, and affinity purification to study the localization, dynamics, and interaction partners of the target molecule.
The development of targeted probes based on the "this compound" scaffold could significantly contribute to our understanding of fundamental biological processes and disease mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 4-(Piperidin-3-yl)-1,2,3-thiadiazole derivatives?
- Answer : Synthesis typically involves coupling reactions between piperidine derivatives and thiadiazole precursors. For example, nucleophilic substitution or cyclization reactions under reflux conditions with solvents like ethanol or acetonitrile. Catalysts such as triethylamine or copper(I) iodide are often employed to enhance yields. Structural validation is achieved via NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis, with melting points used to confirm purity .
Q. How is the structural isomerism of 1,2,3-thiadiazole addressed in characterization studies?
- Answer : The four possible thiadiazole isomers (1,2,3; 1,2,4; 1,2,5; 1,3,4) are distinguished using X-ray crystallography and computational modeling. For this compound, the aromatic ring’s nitrogen and sulfur positions are confirmed via heteronuclear NMR (¹⁵N or ³³S) and compared to reference spectra of known isomers .
Q. What analytical techniques are critical for verifying the purity of synthesized this compound compounds?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (LC-MS) are standard. Elemental analysis (C, H, N, S) is used to validate stoichiometry, with deviations ≤0.4% considered acceptable .
Advanced Research Questions
Q. How do 1,2,3-thiadiazole derivatives exhibit necroptosis inhibition, and how does this compare to pyrrole-based inhibitors?
- Answer : The [1,2,3]thiadiazole scaffold in compounds like this compound disrupts necroptosis by targeting RIPK1/RIPK3 pathways, as shown in cellular assays using HT-29 and Jurkat cell lines. Unlike pyrrole inhibitors (e.g., (±)-1), thiadiazoles show unique activity profiles in stimulus-dependent assays (e.g., TNF-α + z-VAD-FMK), suggesting distinct binding modes. Parallel dose-response curves (EC₅₀ values: 0.1–1 µM) highlight scaffold-specific efficacy .
Q. What role do 3D-QSAR and molecular docking play in optimizing 1,2,3-thiadiazole derivatives for HIV-1 reverse transcriptase inhibition?
- Answer : 3D-QSAR models (e.g., SW-kNN MFA) identify hydrophobic (H_171) and electrostatic (E_587) interaction fields critical for binding. Docking studies (AutoDock Vina) reveal that this compound derivatives occupy the NNRTI pocket of HIV-RT, forming hydrogen bonds with Lys101 and π-π stacking with Tyr181. Bioisosteric replacement (e.g., thiadiazole for pyrrole) improves binding affinity (ΔG ≈ −9.5 kcal/mol) .
Q. How are computational methods like DFT and NBO analysis used to study charge-transfer complexes involving 1,2,3-thiadiazoles?
- Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electron density distributions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(S) → σ*(N-N)). For this compound complexes with DDQ, reduced density gradient (RDG) plots visualize non-covalent interactions, confirming charge-transfer stability (bond critical points: ρ ≈ 0.03 a.u.) .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Answer : Discrepancies (e.g., EC₅₀ variability in necroptosis assays) are addressed by standardizing stimuli (e.g., fixed concentrations of TNF-α/cycloheximide) and using isogenic cell lines. Meta-analyses of dose-response curves (Hill slopes) and off-target profiling (e.g., kinase panels) clarify mechanism-specific vs. scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
